Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates several protective groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and a pseudoproline (Psi) dipeptide. This compound is used in peptide synthesis to enhance the stability and solubility of peptides, making it easier to manipulate and study them in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of tryptophan. The pseudoproline dipeptide is incorporated to improve the solubility and folding properties of the peptide.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The tryptophan residue can undergo oxidation, while the pseudoproline dipeptide can be reduced under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Coupling: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, coupled peptide chains, and oxidized or reduced derivatives of the peptide.
Scientific Research Applications
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of bioactive peptides for pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH involves its ability to stabilize peptide structures and enhance their solubility. The protective groups prevent unwanted side reactions during synthesis, while the pseudoproline dipeptide promotes proper folding and reduces aggregation. These properties make it an essential tool in peptide synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Leu-Lys(Boc)-OH: Another Fmoc-protected peptide with a Boc-protected lysine residue.
Fmoc-Ala-Gly-Ser(Psi(Me,Me)pro)-OH: A similar compound with a pseudoproline dipeptide.
Uniqueness
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and the pseudoproline dipeptide, which together enhance the stability, solubility, and folding properties of the peptide. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJOQSZEAUSDT-UBUDTRSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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